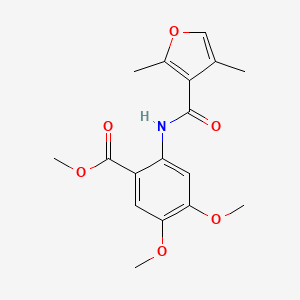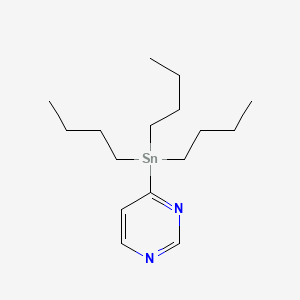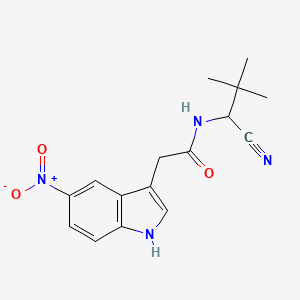
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as oleanane triterpenoids and has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide is complex and involves multiple pathways. It has been found to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. This compound has also been found to inhibit the NF-κB pathway, which regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which regulates cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, this compound has been shown to protect cells from oxidative stress and reduce oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, it has been found to have some toxicity in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide. One potential direction is the development of this compound analogs with improved potency and selectivity. Another potential direction is the investigation of the effects of this compound in combination with other drugs or therapies. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for various diseases. Finally, the potential neuroprotective effects of this compound in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation.
Synthesemethoden
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of a base. The synthesis process involves several steps, including the protection of the carboxylic acid group, the introduction of the imidazole moiety, and the deprotection of the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess potent anticancer properties and has been shown to induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been found to possess potent anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess potent antioxidant properties and has been shown to protect cells from oxidative stress.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-16(2,3)14(8-17)19-15(21)6-10-9-18-13-5-4-11(20(22)23)7-12(10)13/h4-5,7,9,14,18H,6H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPJVZGVKWRWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

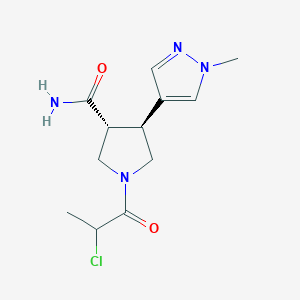
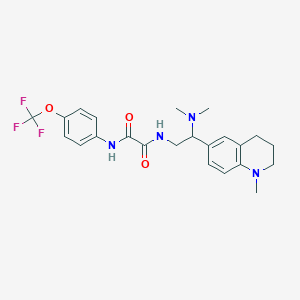
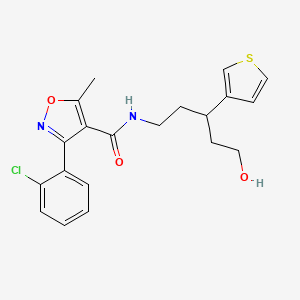
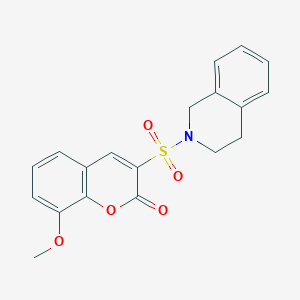
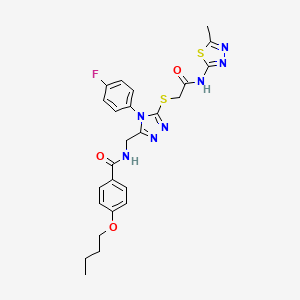
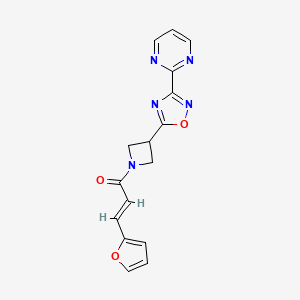
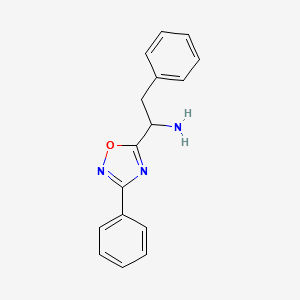
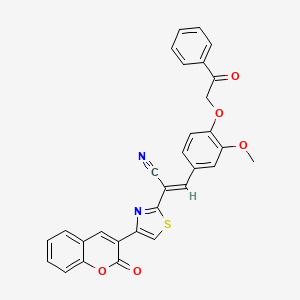
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)
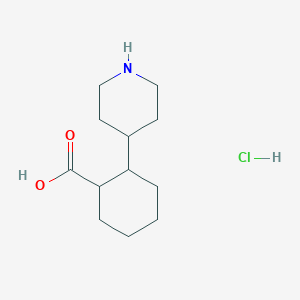
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)
